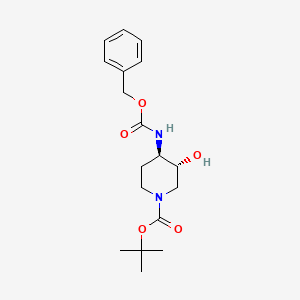
3-(1H-indol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-5-yl)aniline: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features an indole ring system substituted with an aniline group at the 3-position, making it a valuable scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-5-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization at the 3-position with an aniline group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective functionalization. The process requires stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: 3-(1H-indol-5-yl)aniline can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
Chemistry: 3-(1H-indol-5-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the design of bioactive molecules for drug discovery.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It serves as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of 3-(1H-indol-5-yl)aniline involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 3-(1H-indol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the reactivity of an aniline group with the indole core, making it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-(1H-indol-5-yl)aniline |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,15H2 |
InChI 键 |
VJJBMQMDVCHFNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(1-cyclopentylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B8621000.png)
![Benzenamine, 2-[(methylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B8621012.png)
![2,2-Diethylbenz[f]isoindolinium bromide](/img/structure/B8621018.png)
![4-Thiazolidinone, 5-[(3-nitrophenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B8621025.png)




![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)




